(-)-jasmonoyl-L-isoleucine

説明

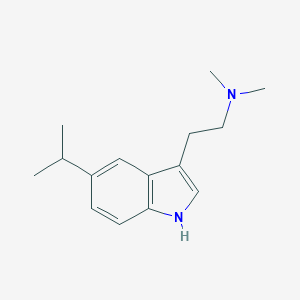

(-)-Jasmonoyl-L-isoleucine (JA-Ile) is a plant hormone that plays a pivotal role in the regulation of plant defense mechanisms and developmental processes. It is a bioactive form of jasmonic acid, which is part of the octadecanoid signaling pathway. JA-Ile is involved in various physiological responses, including the induction of volatile biosynthesis in plants as a defense reaction against herbivores, coordination of metabolic networks required for flower development and pollinator attraction, and modulation of stress responses .

Synthesis Analysis

The synthesis of JA-Ile in plants is a result of the conjugation of jasmonic acid with the amino acid isoleucine. This conjugation is a key step in the octadecanoid signaling pathway, which is activated in response to stress. The study of analogs of JA-Ile, such as 1-oxo-indanoyl-isoleucine, has provided evidence that amino acid conjugates of jasmonic acid may serve as intermediates in this signaling pathway .

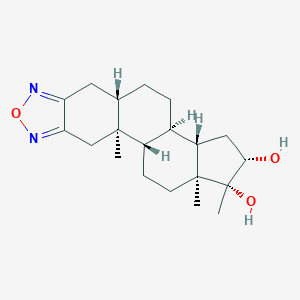

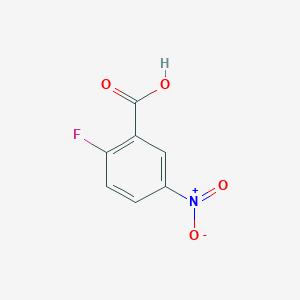

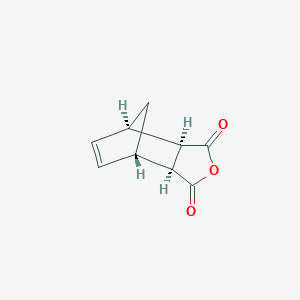

Molecular Structure Analysis

The molecular structure of JA-Ile includes a jasmonate moiety and an isoleucine residue. The interaction of JA-Ile with its receptor, CORONATINE INSENSITIVE1 (COI1), requires a specific conformation that is achieved through the enolization of the carbonyl group in the jasmonate part, forming a planar segment essential for binding . This interaction is crucial for the hormone's function in plant defense and development.

Chemical Reactions Analysis

JA-Ile is involved in several chemical reactions within the plant, including its own catabolism. The turnover of JA-Ile is mediated by cytochrome P450 enzymes and amidohydrolases, which are responsible for its oxidation and deconjugation, respectively. These reactions are essential for maintaining the dynamic and transient nature of JA-Ile levels in response to stress . Additionally, 12-hydroxy-jasmonoyl-isoleucine (12OH-JA-Ile), a metabolite in the catabolic pathway of jasmonate, has been shown to signal through COI1 and contribute to the wound response in plants .

Physical and Chemical Properties Analysis

JA-Ile is a signaling molecule with properties that allow it to participate in intercellular communication. Its mobility within the plant has been demonstrated, with studies showing that JA-Ile can be transported from the site of synthesis to distal parts of the plant in response to wounding. This transportability suggests that JA-Ile acts as a systemic signal that coordinates plant-wide responses to biotic and abiotic stresses .

科学的研究の応用

Role in Plant Wound Response and Defense Mechanisms :

- JA-Ile plays a significant role in plant responses to wounding. Suza et al. (2010) discovered that the enzyme SlJAR1 in tomatoes synthesizes JA-Ile, which then accumulates rapidly in response to leaf wounding, highlighting its importance in the plant's defense mechanism Suza, W. P., Rowe, M., Hamberg, M., & Staswick, P. E. (2010). Planta.

- Widemann et al. (2013) noted that two amidohydrolases, IAR3 and ILL6, catalyze the cleavage of JA-Ile during Arabidopsis wound response, suggesting a mechanism for JA-Ile turnover and involvement in wound-induced signaling Widemann, E., Miesch, L., Lugan, R., Holder, E., Heinrich, C. F., Aubert, Y., Miesch, M., Pinot, F., & Heitz, T. (2013). The Journal of Biological Chemistry.

Regulation of Plant Growth and Development :

- Pauwels et al. (2010) explored the role of JA-Ile in gene expression regulation, particularly in plant defense and developmental processes. They highlighted the interaction between JA-Ile-responsive gene expression and various plant proteins Pauwels, L., Fernández Barbero, G., Geerinck, J., Tilleman, S., Grunewald, W., Pérez, A. C., Chico, J. M., Bossche, R. V., Sewell, J., Gil, E., García-Casado, G., Witters, E., Inzé, D., Long, J., De Jaeger, G., Solano, R., & Goossens, A. (2010). Nature.

Jasmonate Signaling Pathways :

- Koo et al. (2012) discussed the role of JA-Ile in plant growth, development, and immune function. They emphasized the importance of understanding the biochemical processes underlying JA-Ile homeostasis for potential applications in improving plant resistance to environmental stress Koo, A. J., & Howe, G. A. (2012). Frontiers in plant science.

Impact on Flower Development and Pollination :

- Stitz et al. (2014) demonstrated that JA-Ile is crucial for the coordination of metabolic pathways involved in anthesis and floral attractant emission in wild tobacco. This research highlights JA-Ile's role in the synchronization of flower development and attraction of pollinators Stitz, M., Hartl, M., Baldwin, I., & Gaquerel, E. (2014). Plant Cell.

作用機序

Target of Action

(-)-Jasmonoyl-L-isoleucine, also known as JA-Ile, is a bioactive jasmonate that plays a crucial role in plant defense and development. Its primary target is the COI1-JAZ co-receptor complex . The COI1 protein is an F-box protein that is part of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, while JAZ proteins are repressors of jasmonate responses .

Mode of Action

JA-Ile acts as a molecular glue that facilitates the interaction between COI1 and JAZ proteins. In the absence of JA-Ile, JAZ proteins repress jasmonate responses by inhibiting transcription factors that regulate jasmonate-responsive genes. When JA-Ile levels increase, JA-Ile binds to the COI1-JAZ co-receptor, leading to the ubiquitination and subsequent degradation of JAZ proteins via the 26S proteasome. This degradation releases the transcription factors, allowing them to activate jasmonate-responsive genes .

Biochemical Pathways

The action of JA-Ile affects multiple biochemical pathways involved in plant defense and development. For instance, it activates the expression of genes involved in the production of secondary metabolites that deter herbivores. It also regulates genes involved in wound responses, growth inhibition, senescence, and flower development .

Pharmacokinetics

JA-Ile is metabolized by enzymes such as amidohydrolases, which convert it back to jasmonic acid .

Result of Action

The action of JA-Ile leads to a wide range of molecular and cellular effects. At the molecular level, it results in the activation of numerous jasmonate-responsive genes. At the cellular level, these changes can lead to processes such as the production of defensive compounds, growth inhibition, and programmed cell death .

Action Environment

The action, efficacy, and stability of JA-Ile can be influenced by various environmental factors. For example, the synthesis of JA-Ile is often triggered by environmental stress signals such as wounding, herbivore attack, or pathogen infection. Additionally, factors such as light conditions, temperature, and the plant’s nutritional status can also affect the jasmonate signaling pathway .

: Information based on current knowledge and subject to change as more research becomes available.

特性

IUPAC Name |

(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZYPBGPOGJMBF-QRHMYKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420572 | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-jasmonoyl-L-isoleucine | |

CAS RN |

120330-93-0 | |

| Record name | Jasmonic acid isoleucine conjugate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-JA-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Jasmonoylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)